Jms-053

Beschreibung

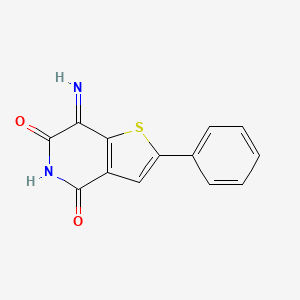

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1954650-11-3 |

|---|---|

Molekularformel |

C13H8N2O2S |

Molekulargewicht |

256.28 g/mol |

IUPAC-Name |

7-imino-2-phenylthieno[3,2-c]pyridine-4,6-dione |

InChI |

InChI=1S/C13H8N2O2S/c14-10-11-8(12(16)15-13(10)17)6-9(18-11)7-4-2-1-3-5-7/h1-6,14H,(H,15,16,17) |

InChI-Schlüssel |

CQHAROORCYWRRH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JMS-631-053; JMS053; JMS 053; JMS-053 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Allosteric Mechanism of JMS-053: A Technical Guide to its Inhibition of PTP4A3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JMS-053, a potent and selective small-molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as Phosphatase of Regenerating Liver 3 (PRL-3). PTP4A3 is a well-documented oncoprotein whose overexpression is correlated with poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention. JMS-053 has emerged as a critical tool for studying PTP4A3 function and as a promising lead compound for the development of novel anti-cancer agents.

Core Mechanism of Action: Allosteric Inhibition

JMS-053 acts as a reversible, allosteric, and noncompetitive inhibitor of PTP4A3.[1] This mode of action is significant as it circumvents the challenges associated with targeting the highly conserved active site of protein tyrosine phosphatases, thereby offering a potential for greater selectivity.

Initial computational models proposed a binding site for JMS-053 in a pocket flanked by the α3, α4, and α6 helices and the WPD loop of PTP4A3.[2] It was hypothesized that JMS-053 binding would stabilize the WPD loop in a closed conformation, preventing substrate access. However, site-directed mutagenesis studies, particularly of the K144I mutant which showed similar sensitivity to JMS-053 as the wild-type enzyme, indicated that the initial model required refinement.[2] Subsequent models suggest potential interactions with residues such as A106 and A111.[2] The precise allosteric binding site and the conformational changes induced by JMS-053 remain an active area of investigation.

Importantly, the inhibitory action of JMS-053 is not mediated by the generation of reactive oxygen species (ROS) or through the formation of disulfide bonds with the catalytic cysteine (Cys104), mechanisms common to some other phosphatase inhibitors.[2] Mass spectrometry analysis has confirmed that JMS-053 does not induce oxidation of the catalytic cysteine.

Quantitative Analysis of JMS-053 Activity

The potency and selectivity of JMS-053 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 (nM) | Notes |

| PTP4A3 | 18 - 30 | Reversible, allosteric inhibitor |

| PTP4A1 | 50 | Pan-PTP4A family inhibitor |

| PTP4A2 | 53 | Pan-PTP4A family inhibitor |

| CDC25B | 92.6 | A dual-specificity phosphatase |

| DUSP3 | >200 | A dual-specificity phosphatase |

Table 1: In Vitro Inhibitory Activity of JMS-053 against PTP4A Family Members and Other Phosphatases. The data demonstrates the high potency of JMS-053 for PTP4A3 and its equipotent inhibition of other PTP4A family members. It exhibits lower potency against other phosphatases like CDC25B and DUSP3.

| Ovarian Cancer Cell Line | IC50 (µM) | Notes |

| A2780 | 0.6 | |

| OVCAR4 | 4.42 | |

| Kuramochi | 13.25 | |

| HeyA8 | Not specified | Inhibits migration |

| SKOV3 | 10.5 | |

| A2780CP20 | 1.1 | Cisplatin-resistant cell line |

| HeyA8-MDR | Not specified | Drug-resistant cell line |

Table 2: Cytotoxic Activity of JMS-053 in Human Ovarian Cancer Cell Lines. JMS-053 demonstrates potent anti-proliferative effects across a range of ovarian cancer cell lines, including those resistant to standard chemotherapy.

Downstream Signaling Pathways Modulated by JMS-053

JMS-053-mediated inhibition of PTP4A3 leads to the modulation of key signaling pathways implicated in cancer progression, most notably the RhoA and STAT3 signaling cascades.

The PTP4A3-RhoA Signaling Axis

PTP4A3 is known to regulate the activity of RhoA, a small GTPase that plays a pivotal role in cell migration, invasion, and proliferation. Inhibition of PTP4A3 by JMS-053 leads to a decrease in RhoA activity. This effect is consistent with the observed inhibition of cancer cell migration and spheroid growth upon treatment with JMS-053.

The PTP4A3-STAT3/p38 Signaling Network

JMS-053 treatment also impacts the STAT3 and p38 signaling pathways. Specifically, inhibition of PTP4A3 by JMS-053 results in a rapid decrease in the phosphorylation of STAT3 at tyrosine 705 (Y705), a key activating phosphorylation event. Concurrently, JMS-053 treatment leads to an increase in the phosphorylation of SHP-2 phosphatase and p38 kinase. This suggests a complex regulatory role for PTP4A3 in these interconnected signaling circuits that are crucial for cancer cell survival and proliferation.

Key Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action of JMS-053.

In Vitro PTP4A3 Phosphatase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of JMS-053.

-

Principle: The assay measures the enzymatic activity of recombinant PTP4A3 using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Dephosphorylation of DiFMUP by PTP4A3 yields a fluorescent product that can be quantified.

-

Protocol Outline:

-

Recombinant full-length human PTP4A3 is incubated in a suitable assay buffer.

-

Serial dilutions of JMS-053 (or control compounds) are added to the enzyme.

-

The reaction is initiated by the addition of the DiFMUP substrate.

-

The plate is incubated at room temperature, and fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Reversibility Assay: To determine the reversibility of inhibition, PTP4A3 is pre-incubated with a high concentration of JMS-053. The mixture is then diluted to a concentration near the IC50, and the enzymatic activity is measured. Recovery of enzyme activity upon dilution indicates reversible inhibition.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of JMS-053 on the migratory capacity of cancer cells.

-

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time in the presence or absence of the inhibitor.

-

Protocol Outline:

-

Cancer cells (e.g., A2780, OVCAR4) are seeded in a multi-well plate and grown to confluence.

-

A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

-

The cells are washed to remove debris and then incubated with media containing various concentrations of JMS-053 or a vehicle control.

-

Images of the wound are captured at time zero and at subsequent time points (e.g., 14-18 hours).

-

The area of the wound is measured, and the percentage of wound closure is calculated to determine the effect of JMS-053 on cell migration.

-

RhoA Activation Assay

This assay quantifies the levels of active, GTP-bound RhoA in cells.

-

Principle: A pull-down assay is used to specifically isolate active RhoA-GTP from total cell lysates. This is typically achieved using a protein domain that selectively binds to the GTP-bound form of RhoA, such as the Rho-binding domain (RBD) of Rhotekin, often immobilized on agarose beads.

-

Protocol Outline:

-

Cells are treated with JMS-053 or a control for a specified period.

-

Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.

-

The cell lysates are incubated with Rhotekin-RBD beads to pull down active RhoA.

-

The beads are washed to remove non-specifically bound proteins.

-

The pulled-down proteins are eluted and analyzed by Western blotting using an anti-RhoA antibody.

-

The amount of active RhoA is quantified and compared between different treatment conditions.

-

Conclusion

JMS-053 is a potent and selective allosteric inhibitor of the PTP4A family of phosphatases. Its mechanism of action involves the noncompetitive inhibition of PTP4A3, leading to the downstream modulation of critical oncogenic signaling pathways, including the RhoA and STAT3 cascades. The well-characterized in vitro and cellular activities of JMS-053, supported by the detailed experimental protocols outlined in this guide, establish it as an invaluable tool for cancer research and a promising foundation for the development of novel therapeutics targeting PTP4A3-driven malignancies. Further investigation into the precise molecular interactions at its allosteric binding site will undoubtedly provide deeper insights into the regulation of PTP4A3 and facilitate the design of next-generation inhibitors with enhanced potency and specificity.

References

The Cellular Target of Jms-053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Jms-053 is a reversible small molecule inhibitor primarily targeting Protein Tyrosine Phosphatase 4A3 (PTP4A3), a member of the PTP4A family of phosphatases. This document provides a comprehensive overview of the cellular target of Jms-053, its mechanism of action, and the experimental methodologies used in its characterization.

Core Target and Selectivity

The primary cellular target of Jms-053 is Protein Tyrosine Phosphatase 4A3 (PTP4A3) . It also demonstrates inhibitory activity against other members of the PTP4A family, namely PTP4A1 and PTP4A2. While potent against its intended targets, Jms-053 has been observed to have off-target effects on other phosphatases, such as CDC25B and DUSP3, albeit at higher concentrations.[1]

Quantitative Data Summary

The inhibitory activity of Jms-053 has been quantified against its primary targets and various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.

Table 1: Inhibitory Activity of Jms-053 against Purified Phosphatases

| Target | IC50 (nM) |

| PTP4A3 | 18 |

| PTP4A1 | 50 |

| PTP4A2 | 53 |

| CDC25B | 92.6 |

| DUSP3 | 207.6 |

Table 2: Anti-proliferative and Cytotoxic Activity of Jms-053 in Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | IC50 (µM) | EC50 (µM) |

| A2780 | Ovarian Cancer | 0.6 | - |

| OVCAR4 | Ovarian Cancer | 4.42 | - |

| Kuramochi | Ovarian Cancer | 13.25 | - |

| Hs578T | Breast Cancer | 8.48 | - |

| MDA-MB-231 | Breast Cancer | 32.67 | 42.7 |

Mechanism of Action and Signaling Pathways

Jms-053 exerts its anti-tumor effects by inhibiting the activity of PTP4A3, which in turn modulates multiple downstream signaling pathways involved in cell proliferation, migration, and adhesion.[1] The key pathways affected are the RhoA and STAT3/p38 signaling cascades.[1]

RhoA Signaling Pathway

PTP4A3 is known to regulate the activity of the small GTPase RhoA. Inhibition of PTP4A3 by Jms-053 leads to a concentration-dependent decrease in serum-induced RhoA activation in cancer cells.[1] This interference with RhoA signaling contributes to the inhibition of tumor cell migration and adhesion.[1]

Caption: Jms-053 inhibits PTP4A3, leading to reduced RhoA activation and decreased cell migration and adhesion.

STAT3/p38 Signaling Pathway

Jms-053 treatment rapidly downregulates the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by inhibiting PTP4A3. Concurrently, it leads to an upregulation in the phosphorylation of SHP-2 phosphatase and p38 kinase. This modulation of the STAT3/p38 pathway is a key mechanism behind the anti-proliferative effects of Jms-053.

Caption: Jms-053 inhibits PTP4A3, leading to decreased STAT3 activation and increased SHP-2 and p38 phosphorylation.

Experimental Protocols

The following sections detail the methodologies used to characterize the interaction of Jms-053 with its cellular targets and to evaluate its biological effects.

In Vitro Phosphatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Jms-053 against purified phosphatases.

Methodology:

-

Recombinant human PTP4A1, PTP4A2, PTP4A3, CDC25B, and DUSP3 are expressed and purified.

-

The phosphatase activity is measured using a suitable substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

A serial dilution of Jms-053 is prepared and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence of the product is measured over time using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

The initial reaction rates are calculated and plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation and Viability Assays

Objective: To determine the anti-proliferative (IC50) and cytotoxic (EC50) effects of Jms-053 on cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., MDA-MB-231, OVCAR4, A2780) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are treated with a serial dilution of Jms-053 or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

For proliferation assays, a reagent such as CellTiter-Glo® is added to measure the number of viable cells based on ATP levels.

-

For cytotoxicity assays, a reagent such as CytoTox-Glo™ is used to measure the activity of a dead-cell protease released from cells that have lost membrane integrity.

-

Luminescence is measured using a microplate reader.

-

The data is normalized to the vehicle control, and the IC50 or EC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.

Cell Migration Assay

Objective: To assess the effect of Jms-053 on the migratory capacity of cancer cells.

Methodology:

-

A wound-healing (scratch) assay or a transwell migration (Boyden chamber) assay can be performed.

-

Wound-Healing Assay:

-

Cells are grown to confluence in a multi-well plate.

-

A scratch is made in the cell monolayer using a sterile pipette tip.

-

The cells are washed to remove debris and treated with various concentrations of Jms-053 or a vehicle control.

-

Images of the scratch are captured at different time points (e.g., 0, 15, and 24 hours).

-

The rate of wound closure is quantified using image analysis software.

-

-

Transwell Migration Assay:

-

Cells are seeded in the upper chamber of a transwell insert (with a porous membrane) in serum-free media containing Jms-053 or a vehicle control.

-

The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

-

After a specified incubation period, non-migrated cells in the upper chamber are removed.

-

Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Caption: Workflow for assessing cell migration using wound-healing and transwell assays.

RhoA Activation Assay

Objective: To measure the effect of Jms-053 on the activation of RhoA.

Methodology:

-

Cancer cells (e.g., HeyA8) are serum-starved and then treated with various concentrations of Jms-053 for a specified time.

-

Cells are then stimulated with a RhoA activator, such as serum or lysophosphatidic acid (LPA).

-

Cell lysates are prepared and incubated with Rhotekin-RBD beads, which specifically pull down the active, GTP-bound form of RhoA.

-

The beads are washed, and the bound proteins are eluted.

-

The levels of GTP-RhoA in the pull-down fraction and total RhoA in the whole-cell lysate are analyzed by Western blotting using a RhoA-specific antibody.

-

The ratio of GTP-RhoA to total RhoA is quantified to determine the level of RhoA activation.

Western Blotting for Signaling Proteins

Objective: To analyze the phosphorylation status of proteins in the STAT3/p38 signaling pathway.

Methodology:

-

OVCAR4 WT cells are treated with Jms-053 or a vehicle control for various time points.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for total and phosphorylated forms of STAT3, SHP-2, and p38.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Band intensities are quantified using densitometry software.

Conclusion

Jms-053 is a potent inhibitor of PTP4A3, with significant anti-proliferative and anti-migratory effects in various cancer cell models. Its mechanism of action is primarily driven by the modulation of the RhoA and STAT3/p38 signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of Jms-053 and other PTP4A3 inhibitors in preclinical and drug development settings.

References

JMS-053: A Technical Guide to a First-in-Class PTP4A3 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JMS-053, a novel, potent, and selective small-molecule inhibitor of the oncogenic protein tyrosine phosphatase 4A3 (PTP4A3). PTP4A3 is a key regulator of cellular processes implicated in cancer progression, including proliferation, migration, and invasion. Overexpressed in a variety of human cancers, PTP4A3 represents a compelling, albeit historically challenging, therapeutic target. JMS-053 has emerged as a critical chemical probe to dissect PTP4A3 biology and as a promising lead compound for the development of new anti-cancer therapeutics.

Core Concepts: Mechanism of Action and Selectivity

JMS-053 is a 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione that functions as a reversible and allosteric inhibitor of PTP4A3.[1][2] Unlike competitive inhibitors that bind to the active site, JMS-053 binds to a distinct, allosteric pocket on the enzyme. This noncompetitive mechanism of inhibition is a key feature, as it can offer advantages in terms of selectivity and overcoming high substrate concentrations within the cell.[2]

The inhibitory action of JMS-053 is not mediated by the generation of reactive oxygen species or the oxidation of the catalytic cysteine in the PTP4A3 active site, a common mechanism for many phosphatase inhibitors.[3] Mass spectrometry analysis has confirmed that JMS-053 does not induce disulfide bond formation or oxidation of the catalytic Cys104 residue of PTP4A3.[3]

In Vitro Inhibitory Activity

JMS-053 is a potent inhibitor of PTP4A3 with a reported in vitro IC50 value of approximately 18 nM. It also demonstrates activity against other members of the PTP4A family, PTP4A1 and PTP4A2, with IC50 values in the nanomolar range, suggesting it can act as a pan-PTP4A inhibitor. This broader activity may be therapeutically advantageous as PTP4A1 and PTP4A2 are also implicated in oncogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for JMS-053 across various assays.

Table 1: In Vitro Phosphatase Inhibitory Activity of JMS-053

| Target Phosphatase | IC50 (nM) | Reference(s) |

| PTP4A3 | 18 | |

| PTP4A1 | 50 | |

| PTP4A2 | 53 | |

| CDC25B | 92.6 | |

| DUSP3 | 207.6 |

Table 2: In Vitro Anti-proliferative Activity of JMS-053 in Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A2780 | Ovarian Cancer | 0.6 | |

| OVCAR4 | Ovarian Cancer | 4.42 | |

| Kuramochi | Ovarian Cancer | 13.25 | |

| MDA-MB-231 | Breast Cancer | 32.67 | |

| Hs578T | Breast Cancer | 8.48 |

Key Signaling Pathways Modulated by JMS-053

JMS-053 exerts its anti-cancer effects by modulating key signaling pathways downstream of PTP4A3.

Inhibition of the RhoA Signaling Pathway

PTP4A3 is known to positively regulate the activity of the small GTPase RhoA, a critical mediator of cell migration, invasion, and cytoskeletal dynamics. JMS-053 treatment leads to a dose-dependent inhibition of serum-induced RhoA activation in cancer cells. This disruption of RhoA signaling is a key mechanism by which JMS-053 impedes cancer cell motility.

Figure 1. Inhibition of the PTP4A3-RhoA signaling pathway by JMS-053.

Modulation of the STAT3/p38 Signaling Axis

JMS-053 treatment leads to a rapid, concentration-dependent decrease in the phosphorylation of STAT3 at tyrosine 705 (pY705-STAT3), a key activating modification. Concurrently, JMS-053 increases the phosphorylation and activation of the p38 MAP kinase. This reciprocal regulation of STAT3 and p38 signaling contributes to the anti-proliferative and pro-apoptotic effects of the inhibitor.

References

Jms-053: A Novel Inhibitor of Cancer Metastasis Targeting the PTP4A3 Phosphatase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastasis is the primary cause of mortality in cancer patients, highlighting the urgent need for therapeutic agents that can effectively inhibit this complex process. Jms-053, a potent and selective small molecule inhibitor of the Protein Tyrosine Phosphatase 4A3 (PTP4A3), has emerged as a promising anti-metastatic agent. PTP4A3 is frequently overexpressed in a variety of human cancers and plays a crucial role in promoting tumor cell migration, invasion, and dissemination. This technical guide provides an in-depth overview of the role of Jms-053 in inhibiting cancer metastasis, focusing on its mechanism of action, preclinical efficacy, and the key signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

The metastatic cascade is a multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization of distant organs. Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3 (Phosphatase of Regenerating Liver-3), is a dual-specificity phosphatase that has been strongly implicated in promoting cancer metastasis. Its overexpression correlates with poor prognosis in various malignancies, including ovarian, breast, and colon cancer. Jms-053 is a first-in-class, reversible, and allosteric inhibitor of PTP4A3 that has demonstrated significant anti-metastatic properties in preclinical studies. This document serves as a comprehensive resource on the core scientific and technical aspects of Jms-053's anti-metastatic functions.

Mechanism of Action of Jms-053

Jms-053 exerts its anti-metastatic effects by directly inhibiting the enzymatic activity of PTP4A3. As a potent and selective inhibitor, it also shows activity against other PTP4A family members, PTP4A1 and PTP4A2. The inhibition of PTP4A3 by Jms-053 leads to the modulation of downstream signaling pathways that are critical for cell motility and invasion.

Inhibition of the PTP4A3-RhoA Signaling Pathway

One of the key mechanisms by which Jms-053 inhibits cancer cell migration is through the suppression of the RhoA signaling pathway. PTP4A3 is known to positively regulate the activity of RhoA, a small GTPase that plays a central role in cytoskeleton organization, cell adhesion, and migration. Jms-053 treatment leads to a dose-dependent decrease in the levels of active, GTP-bound RhoA in cancer cells. This, in turn, disrupts the formation of stress fibers and focal adhesions, thereby impairing the cells' ability to migrate and invade.

Caption: Jms-053 inhibits PTP4A3, leading to decreased RhoA activation and subsequent impairment of cancer cell migration and invasion.

Modulation of the STAT3 and p38 Signaling Pathways

Jms-053 also influences other signaling cascades implicated in metastasis. Treatment with Jms-053 has been shown to decrease the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) at tyrosine 705, a key activation site. Constitutively active STAT3 is a known driver of cancer cell proliferation, survival, and invasion. Conversely, Jms-053 treatment increases the phosphorylation of p38 MAP kinase, which can have pro-apoptotic or anti-proliferative effects depending on the cellular context. The precise interplay between PTP4A3 and these pathways is an active area of investigation.

Caption: Jms-053 inhibits PTP4A3, leading to decreased STAT3 phosphorylation and increased p38 MAPK phosphorylation, thereby suppressing pro-metastatic gene expression.

Quantitative Data on Jms-053 Activity

The following tables summarize the in vitro and in vivo efficacy of Jms-053 in various cancer models.

Table 1: In Vitro Inhibitory Activity of Jms-053

| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |

| PTP4A3 | Enzyme Inhibition | 18 | |

| PTP4A1 | Enzyme Inhibition | 50 | |

| PTP4A2 | Enzyme Inhibition | 53 | |

| CDC25B | Enzyme Inhibition | 92.6 | |

| DUSP3 | Enzyme Inhibition | 207.6 | |

| A2780 (Ovarian) | Cell Viability | 600 | |

| OVCAR4 (Ovarian) | Cell Viability | 4420 | |

| Kuramochi (Ovarian) | Cell Viability | 13250 | |

| MDA-MB-231 (Breast) | Cell Viability | 32670 | |

| Hs578T (Breast) | Cell Viability | 8480 | |

| A2780 (Ovarian) | Cell Migration | 250 | |

| OVCAR4 (Ovarian) | Cell Migration | ~500 | |

| HeyA8 (Ovarian) | RhoA Activation | 600 |

Table 2: In Vivo Efficacy of Jms-053 in an Ovarian Cancer Dissemination Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Nude mice with SKOV3-TRip2 cells | Jms-053 | 15 mg/kg, i.p. | 45% reduction in average tumor weight |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Seed cancer cells (e.g., A2780 or OVCAR4) in a 24-well plate and grow to confluence.

-

Starvation: Serum-starve the cells for 24 hours to synchronize their growth state.

-

Wounding: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing various concentrations of Jms-053 or vehicle control (DMSO).

-

Incubation: Incubate the plate for 14-18 hours to allow for cell migration into the wound area.

-

Imaging and Analysis: Capture images of the wounds at 0 hours and at the end of the incubation period. Measure the wound area or the distance of cell migration using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to quantify cell migration.

RhoA Activation Assay

-

Cell Culture and Treatment: Culture cancer cells (e.g., HeyA8) and treat with Jms-053 or vehicle control for the desired time.

-

Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

-

Pull-down of Active RhoA: Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to the active, GTP-bound form of RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the levels of active RhoA by western blotting using an anti-RhoA antibody. Total RhoA levels in the cell lysates should also be determined as a loading control.

Western Blotting for Phosphorylated Proteins (p-STAT3, p-p38)

-

Cell Treatment and Lysis: Treat cancer cells with Jms-053 for various times and concentrations. Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-STAT3 Y705, anti-phospho-p38) and the total forms of the proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Ovarian Cancer Dissemination Model

-

Cell Preparation: Harvest and wash paclitaxel-resistant SKOV3-TRip2 ovarian cancer cells.

-

Tumor Cell Injection: Inject the tumor cells intraperitoneally (i.p.) into immunodeficient mice (e.g., nude mice).

-

Jms-053 Administration: Administer Jms-053 (e.g., 15 mg/kg) or vehicle control via i.p. injection at specified time points post-tumor cell injection.

-

Monitoring and Endpoint: Monitor the mice for tumor growth and signs of morbidity. At the study endpoint (e.g., 14 days), euthanize the mice and quantify the number and weight of intraperitoneal tumor nodules.

Logical Workflow for Investigating Jms-053's Anti-Metastatic Effects

Caption: A logical workflow for the preclinical evaluation of Jms-053's anti-metastatic potential, from in vitro characterization to in vivo efficacy and toxicity studies.

Conclusion

Jms-053 represents a promising therapeutic candidate for the inhibition of cancer metastasis. Its well-defined mechanism of action, targeting the PTP4A3 phosphatase and subsequently modulating key signaling pathways like RhoA and STAT3, provides a strong rationale for its further development. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of Jms-053 into clinical applications for the benefit of cancer patients. Further studies are warranted to explore its efficacy in a broader range of cancer types and to fully elucidate the intricate signaling networks it impacts.

Probing the Allosteric Landscape of PTP4A3: A Technical Guide to the Inhibition by Jms-053

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of Protein Tyrosine Phosphatase 4A3 (PTP4A3) by the small molecule inhibitor, Jms-053. PTP4A3, a member of the prenylated protein tyrosine phosphatase family, is a well-documented oncoprotein overexpressed in a multitude of human cancers, correlating with poor patient prognosis.[1][2][3] Jms-053 has emerged as a potent and selective tool to probe PTP4A3 function and as a promising lead compound for therapeutic development.[1][4] This document details the quantitative biochemical and cellular data, experimental methodologies, and the signaling pathways modulated by Jms-053.

Quantitative Data Summary

The inhibitory activity of Jms-053 and its analogs has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of Jms-053 and Analogs against PTP4A Family Members and Other Phosphatases.

| Compound | PTP4A3 IC₅₀ (nM) | PTP4A1 IC₅₀ (nM) | PTP4A2 IC₅₀ (nM) | CDC25B IC₅₀ (nM) | DUSP3 IC₅₀ (nM) | Reference |

| Jms-053 | ~18 - 30 | 50 | 53 | 92.6 | 207.6 | |

| NRT-870-59 | 86.0 | - | - | >1000 | - | |

| EJR-866-81 | 36.1 | - | - | 65.5 | - | |

| EJR-866-75 | 98.2 | - | - | 122.6 | - | |

| Jms-038 | Inactive | - | - | - | - | |

| Thienopyridone | ~150 | - | - | - | - |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 2: Cellular Activity of Jms-053 in Human Cancer Cell Lines.

| Cell Line | Cancer Type | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| A2780 | Ovarian Cancer | Proliferation | 0.6 | |

| OVCAR4 | Ovarian Cancer | Proliferation | 4.42 | |

| Kuramochi | Ovarian Cancer | Proliferation | 13.25 | |

| HeyA8 | Ovarian Cancer | Proliferation | - | |

| MDA-MB-231 | Breast Cancer | Proliferation | 32.67 | |

| Hs578T | Breast Cancer | Proliferation | 8.48 | |

| A2780 | Ovarian Cancer | Migration | EC₅₀ ~0.25 | |

| OVCAR4 | Ovarian Cancer | Migration (IL-6 stimulated) | EC₅₀ ~0.5 | |

| HeyA8 | Ovarian Cancer | RhoA Activation | IC₅₀ ~0.6 |

IC₅₀ values in cellular assays represent the concentration for 50% inhibition of the measured phenotype (e.g., proliferation), while EC₅₀ represents the concentration for 50% of the maximal effect.

Mechanism of Action and Allosteric Nature

Jms-053 is characterized as a reversible and noncompetitive inhibitor of PTP4A3. Lineweaver-Burk plot analysis confirms a noncompetitive mechanism, indicating that Jms-053 does not compete with the substrate for binding to the active site. Its inhibitory action is reversible, as demonstrated by dilution studies.

Computational docking studies have proposed an allosteric binding site for Jms-053 in a pocket flanked by the α3, α4, and α6 helices and the WPD loop of PTP4A3. This binding is predicted to stabilize the WPD loop in a closed conformation. Mutagenesis studies targeting residues within this putative pocket, such as A106 and A111, have been conducted to further probe the binding mode.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the investigation of Jms-053.

In Vitro Phosphatase Inhibition Assay

This assay quantifies the enzymatic activity of PTP4A3 and the inhibitory potency of compounds like Jms-053.

-

Reagents and Materials:

-

Recombinant full-length human PTP4A3 protein.

-

Fluorescent substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Assay Buffer: Typically a buffer at physiological pH (e.g., Tris-HCl or HEPES) containing a reducing agent like DTT to maintain the catalytic cysteine in a reduced state.

-

Jms-053 and other test compounds dissolved in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds (e.g., Jms-053) in the assay buffer.

-

Add a fixed concentration of recombinant PTP4A3 to each well of the microplate.

-

Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for DiFMUP). The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Cellular Proliferation and Viability Assays

These assays assess the impact of Jms-053 on the growth and survival of cancer cells.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., A2780, OVCAR4, MDA-MB-231).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Jms-053 dissolved in DMSO.

-

Reagents for viability assays (e.g., CellTiter-Glo®, MTT, or resazurin).

-

96-well or 384-well cell culture plates.

-

Incubator (37°C, 5% CO₂).

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Seed the cancer cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Jms-053 or a vehicle control (DMSO).

-

Incubate the plates for a specified duration (e.g., 48-72 hours).

-

At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ or EC₅₀ value from the resulting dose-response curve.

-

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of Jms-053 on the migratory capacity of cancer cells.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., A2780, OVCAR4).

-

Complete cell culture medium.

-

Jms-053 dissolved in DMSO.

-

Sterile pipette tips or a wound-healing insert.

-

Microscope with imaging capabilities.

-

-

Procedure:

-

Grow the cells to a confluent monolayer in a multi-well plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the wells with fresh medium to remove detached cells.

-

Add medium containing different concentrations of Jms-053 or a vehicle control. For some experiments, a chemoattractant like IL-6 can be added to stimulate migration.

-

Capture images of the wound at time zero and at subsequent time points (e.g., every 6-24 hours).

-

Quantify the rate of wound closure by measuring the area of the wound at each time point.

-

Compare the migration rate in Jms-053-treated cells to the control to determine the inhibitory effect.

-

Signaling Pathways and Experimental Workflows

Jms-053-mediated inhibition of PTP4A3 perturbs several downstream signaling pathways critical for cancer cell pathophysiology. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow.

Caption: PTP4A3 signaling pathways modulated by Jms-053.

The inhibition of PTP4A3 by Jms-053 has been shown to interfere with RhoA and STAT3/p38 signaling pathways. PTP4A3 can activate Src kinase and RhoA signaling, promoting cell migration and proliferation. By allosterically inhibiting PTP4A3, Jms-053 leads to the downregulation of these pro-oncogenic signals.

Caption: General experimental workflow for characterizing Jms-053.

This workflow outlines the logical progression from initial biochemical characterization of the inhibitor to the assessment of its effects in a cellular context, culminating in the analysis of its impact on specific signaling pathways.

References

- 1. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. oncotarget.com [oncotarget.com]

The Impact of JMS-053 on STAT3 and p38 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JMS-053, a potent and reversible inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). It specifically focuses on the compound's impact on the Signal Transducer and Activator of Transcription 3 (STAT3) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action

JMS-053 exerts its effects by inhibiting the phosphatase activity of PTP4A3. This inhibition leads to a dual modulation of downstream signaling pathways critical in cancer cell proliferation, migration, and survival. Specifically, JMS-053 treatment results in:

-

Inhibition of STAT3 Signaling: A rapid, concentration- and time-dependent decrease in the phosphorylation of STAT3 at the Tyr705 residue, leading to its inactivation.[1][2][3][4]

-

Activation of p38 MAPK Signaling: A rapid and concentration-dependent increase in the phosphorylation of p38 kinase at Thr180 and Tyr182, indicating its activation.[5]

The compound also upregulates the phosphorylation of SHP-2 phosphatase, another substrate of PTP4A3. These coordinated signaling changes contribute to the anti-proliferative and anti-migratory effects of JMS-053 observed in various cancer cell lines, particularly in ovarian cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of JMS-053.

Table 1: In Vitro Inhibitory Activity of JMS-053

| Target | IC50 (nM) | Notes |

| PTP4A3 | 18 | Reversible inhibitor. |

| PTP4A1 | 50 | Demonstrates broad PTP4A family inhibition. |

| PTP4A2 | 53 | Demonstrates broad PTP4A family inhibition. |

| CDC25B | 92.6 | Off-target inhibition. |

| DUSP3 | 207.6 | Off-target inhibition. |

Table 2: Anti-proliferative Activity of JMS-053 in Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian | 0.6 |

| OVCAR4 | Ovarian | 4.42 |

| Kuramochi | Ovarian | 13.25 |

| MDA-MB-231 | Breast | 32.67 |

| Hs578T | Breast | 8.48 |

Table 3: Cellular Effects of JMS-053 on Signaling Pathways in OVCAR4 WT Cells

| Treatment Concentration (µM) | Treatment Time | Effect on p-STAT3 (Y705) | Effect on p-p38 (T180/Y182) |

| 1.5 | 4 h | Modest Increase | - |

| 4.5 | 1 h - 4 h | Marked Decrease | Rapid Increase, sustained for at least 4h |

| 40 | 1 h - 6 h | Marked Decrease | Rapid Increase (5-fold by 15 min), declines at 4h |

Data synthesized from multiple sources indicating time and concentration-dependent effects.

Signaling Pathways and Experimental Workflows

JMS-053 Signaling Pathway

The following diagram illustrates the core signaling pathway affected by JMS-053. By inhibiting PTP4A3, JMS-053 disrupts the dephosphorylation of its substrates, leading to the observed downstream effects on STAT3 and p38.

Caption: JMS-053 inhibits PTP4A3, leading to decreased STAT3 and increased p38 phosphorylation.

Experimental Workflow for Assessing JMS-053's Impact

The diagram below outlines a typical experimental workflow to investigate the effects of JMS-053 on STAT3 and p38 signaling and cell viability.

Caption: Workflow for studying JMS-053's effects on cancer cells.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human ovarian cancer cell lines OVCAR4 and A2780 are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

JMS-053 Treatment: JMS-053 is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Western Blotting for Phospho-STAT3 and Phospho-p38

-

Cell Lysis:

-

After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail).

-

For adherent cells, scraping is performed on ice. For suspension cells, the cell pellet is resuspended in lysis buffer.

-

Lysates are sonicated briefly on ice and then centrifuged at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

The supernatant (protein lysate) is collected, and protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (typically 20-40 µg) are mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.

-

Samples are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.

-

Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies include:

-

Phospho-STAT3 (Tyr705)

-

Total STAT3

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

Total p38 MAPK

-

GAPDH or β-actin (as a loading control)

-

-

The membrane is washed three times with TBST for 10 minutes each.

-

The membrane is incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After washing three times with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

-

Drug Treatment:

-

The next day, the medium is replaced with fresh medium containing various concentrations of JMS-053 or vehicle control (DMSO).

-

Plates are incubated for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is shaken for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

This guide provides a comprehensive overview of the impact of JMS-053 on STAT3 and p38 signaling. The provided data and protocols should serve as a valuable resource for researchers in the field of cancer biology and drug development.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. sc.edu [sc.edu]

Unveiling the Anti-Tumor Potential of Jms-053: An Early-Stage Research Compendium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on Jms-053, a novel small molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). Overexpression of PTP4A3 is implicated in the progression and poor prognosis of numerous cancers, making it a compelling target for therapeutic intervention. Jms-053 has emerged as a potent and selective inhibitor of the PTP4A family, demonstrating significant anti-tumor effects in preclinical models. This document summarizes the quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further research and development of this promising anti-cancer agent.

Quantitative Efficacy of Jms-053

Jms-053 has demonstrated potent inhibitory activity against its primary target, PTP4A3, and other PTP4A family members. This translates to effective anti-proliferative and cytotoxic effects across a range of cancer cell lines, including those resistant to standard chemotherapies.

Table 1: In Vitro Inhibitory Activity of Jms-053 against PTP4A Family and Other Phosphatases

| Target | IC50 (nM) | Notes |

| PTP4A3 | 18[1][2] | Primary target; potent inhibition. |

| PTP4A1 | 50[1][2] | Broad inhibitory activity across the PTP4A family. |

| PTP4A2 | 53[1] | Broad inhibitory activity across the PTP4A family. |

| CDC25B | 92.6 | Off-target activity noted. |

| DUSP3 | 207.6 | Off-target activity noted. |

Table 2: Anti-Proliferative Activity of Jms-053 in Human Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| A2780 | Ovarian Cancer | 0.6 | Most sensitive ovarian cancer cell line tested. |

| OVCAR4 | Ovarian Cancer | 4.42 | |

| Kuramochi | Ovarian Cancer | 13.25 | |

| HeyA8 | Ovarian Cancer | - | Inhibition of migration observed at 0.1-40 µM. |

| MDA-MB-231 | Breast Cancer | 32.67 | |

| Hs578T | Breast Cancer | 8.48 |

Table 3: In Vivo Anti-Tumor Efficacy of Jms-053

| Cancer Model | Dosing Regimen | Outcome |

| Drug-resistant ovarian cancer xenograft in mice | 10 mg/kg, i.p., once daily for 5 days, 2-day break, then 4 more days | Reduced average tumor weight by 45% compared to control. |

| Ovarian cancer dissemination model (SKOV3-TRip2 cells) | 15 mg/kg, i.p., one and two days after tumor cell injection | Reduced intraperitoneal tumor dissemination. |

Mechanism of Action and Signaling Pathways

Jms-053 exerts its anti-tumor effects primarily through the inhibition of PTP4A3, which in turn modulates downstream signaling pathways critical for cancer cell proliferation, migration, and survival. Key affected pathways include the RhoA and STAT3/p38 signaling cascades.

PTP4A3 Inhibition and Downstream Effects

Jms-053 is a reversible and allosteric inhibitor of PTP4A3. Inhibition of PTP4A3 by Jms-053 leads to the modulation of key signaling proteins. Notably, Jms-053 treatment results in the rapid downregulation of STAT3 activation and an upregulation of SHP-2 phosphatase and p38 kinase phosphorylation. It also interferes with the RhoA signaling pathway, which is crucial for cell migration and adhesion.

Caption: Jms-053 inhibits PTP4A3, leading to altered downstream signaling.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-tumor effects of Jms-053.

General Experimental Workflow

The evaluation of Jms-053's anti-tumor effects typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Caption: A typical workflow for evaluating the anti-tumor effects of Jms-053.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Jms-053 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Jms-053 (and a vehicle control, e.g., 0.1% DMSO) for 48 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

3D Spheroid Growth Assay

This assay assesses the ability of Jms-053 to inhibit the growth of cancer cells in a more physiologically relevant three-dimensional culture model.

-

Materials:

-

Cancer cell lines

-

Ultra-low attachment 96-well round-bottom plates

-

Complete culture medium

-

Jms-053 stock solution

-

-

Protocol:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed the cells into ultra-low attachment plates at a density that promotes the formation of a single spheroid per well.

-

Allow spheroids to form over 24-72 hours.

-

Treat the spheroids with various concentrations of Jms-053 for 48-72 hours.

-

Spheroid viability and growth can be assessed using various methods, such as measuring the spheroid diameter with a microscope or using a viability reagent like CellTiter-Glo® 3D.

-

Determine the EC50 value for spheroid growth inhibition.

-

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of Jms-053 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., drug-resistant HeyA8-MDR ovarian cancer cells)

-

Jms-053 formulation for injection (e.g., in a vehicle like DMSO/saline)

-

-

Protocol:

-

Subcutaneously or intraperitoneally inject a suspension of cancer cells into the mice to establish tumors.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Jms-053 (e.g., 10 mg/kg, intraperitoneally) and the vehicle control according to a predetermined schedule (e.g., daily for a set number of days).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Conclusion and Future Directions

The early-stage research on Jms-053 has established it as a potent inhibitor of the PTP4A phosphatase family with significant anti-tumor activity in preclinical models of cancer, particularly ovarian and breast cancer. Its ability to target both primary tumor growth and cell migration, coupled with its efficacy in drug-resistant models, underscores its therapeutic potential. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, investigation of potential resistance mechanisms, and evaluation in a broader range of cancer models to further delineate its clinical utility. The detailed methodologies and data presented in this guide provide a solid foundation for these next steps in the development of Jms-053 as a novel anti-cancer agent.

References

The Selectivity Profile of Jms-053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jms-053 is a potent, reversible, and allosteric small molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), an oncogenic phosphatase implicated in cancer progression and metastasis.[1][2] Understanding the selectivity profile of Jms-053 is critical for its development as a therapeutic agent and as a chemical probe to elucidate the biological functions of the PTP4A family. This technical guide provides a comprehensive overview of the selectivity of Jms-053, detailing its inhibitory activity against a panel of phosphatases and its effects on various cancer cell lines. The experimental methodologies employed in these assessments are also described, accompanied by visualizations of key signaling pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Data Presentation

The inhibitory activity of Jms-053 has been characterized against its primary targets within the PTP4A family and a selection of other phosphatases. Furthermore, its cytotoxic effects have been evaluated across multiple cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Jms-053 Against Purified Phosphatases

| Target | IC50 (nM) | Notes |

| PTP4A3 | 18 - 28.5 | Primary target.[1][3] |

| PTP4A1 | 50 | Pan-PTP4A family inhibitor.[2] |

| PTP4A2 | 53 | Pan-PTP4A family inhibitor. |

| CDC25B | ~50% inhibition at 1µM | Off-target activity. |

| DUSP3 | >1000 | Minimal inhibition. |

| p38α | ~50% inhibition at 1µM | Off-target kinase activity. |

| PTP1B | < 11% inhibition at 1µM | High selectivity over other phosphatases. |

Table 2: Cytotoxic Activity of Jms-053 in Human Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | EC50 (µM) |

| A2780 | Ovarian Cancer | 0.6 |

| OVCAR4 | Ovarian Cancer | 4.42 |

| Kuramochi | Ovarian Cancer | 13.25 |

| OVCAR3 | Ovarian Cancer | Low µM |

| OVCAR8 | Ovarian Cancer | Low µM |

| OVSAHO | Ovarian Cancer | Low µM |

| COV362 | Ovarian Cancer | Low µM |

| COV362-47R | Ovarian Cancer (Carboplatin-resistant) | Low µM |

| V581 | Ovarian Cancer (Patient-derived) | Low µM |

| HeyA8 | Ovarian Cancer | - |

| SKOV3-TRip2 | Ovarian Cancer (Paclitaxel-resistant) | More sensitive than parental SKOV3 |

| MDA-MB-231 | Breast Cancer | 32.67 (EC50 = 42.7 µM) |

| Hs578T | Breast Cancer | 8.48 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Jms-053.

In Vitro Phosphatase Inhibition Assay

This assay quantifies the enzymatic activity of PTP4A3 and its inhibition by Jms-053 using a fluorogenic substrate.

Materials:

-

Recombinant full-length human PTP4A3

-

6,8-difluoro-4-methyl-umbelliferyl phosphate (DiFMUP) substrate

-

Assay Buffer: Specific composition as described in McQueeney et al., 2017.

-

Jms-053 stock solution (in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of Jms-053 in assay buffer.

-

Add a defined concentration of recombinant PTP4A3 to each well of a 384-well plate.

-

Add the Jms-053 dilutions to the wells containing the enzyme.

-

Incubate the enzyme and inhibitor for a specified pre-incubation time at room temperature.

-

Initiate the enzymatic reaction by adding a solution of DiFMUP to each well.

-

Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for DiFMUP (e.g., 355 nm excitation and 460 nm emission).

-

Calculate the rate of reaction for each Jms-053 concentration.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Spheroid Formation and Viability Assay

This assay assesses the impact of Jms-053 on the growth and viability of cancer cells cultured in a three-dimensional spheroid model, which more closely mimics in vivo tumor microenvironments.

Materials:

-

Human ovarian cancer cell lines (e.g., A2780, OVCAR4)

-

Complete cell culture medium

-

384-well ultra-low attachment spheroid microplates

-

Jms-053 stock solution (in DMSO)

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Harvest and count cancer cells, ensuring high viability.

-

Seed a specific number of cells per well (e.g., 250 cells/well for A2780 and OVCAR4) in 20 µL of complete medium into 384-well ultra-low attachment plates.

-

Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for spheroid formation.

-

Prepare a 10-point concentration series of Jms-053.

-

Add 2.5 µL of the Jms-053 dilutions to the spheroids. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).

-

Incubate the spheroids with the compound for 48 hours.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value by normalizing the luminescence readings to the vehicle-treated control and fitting the data to a dose-response curve.

Western Blot Analysis of Phosphorylated STAT3 and p38

This protocol details the detection of changes in the phosphorylation status of key signaling proteins in response to Jms-053 treatment.

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR4)

-

Jms-053

-

Cell lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk and 2% equine serum in TBS-T)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-p38 (Thr180/Tyr182), anti-p38, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture OVCAR4 cells to a desired confluency.

-

Treat the cells with various concentrations of Jms-053 (e.g., 1.5 µM, 4.5 µM, and 40 µM) for different time points.

-

Lyse the cells in supplemented lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C, using the appropriate dilution.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Jms-053 inhibits PTP4A3, leading to altered signaling.

Caption: Workflow for in vitro phosphatase inhibition assay.

Caption: Workflow for spheroid formation and viability assay.

Conclusion

Jms-053 is a highly potent inhibitor of the PTP4A family of phosphatases, demonstrating significant selectivity over other tested phosphatases. Its ability to inhibit the proliferation and viability of a broad range of ovarian and breast cancer cell lines, including those with acquired drug resistance, underscores its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with Jms-053, facilitating reproducible experimental design and a clearer understanding of its molecular mechanism of action. Further investigation into the off-target effects and in vivo pharmacology of Jms-053 will be crucial for its continued development as a cancer therapeutic.

References

- 1. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disruption of Ovarian Cancer STAT3 and p38 Signaling with a Small-Molecule Inhibitor of PTP4A3 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Jms-053 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jms-053 is a potent and selective small-molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as PRL-3.[1][2] PTP4A3 is a member of the PTP4A family of phosphatases that are frequently overexpressed in a variety of human cancers and have been implicated in promoting tumor progression, metastasis, and angiogenesis.[3][4] By inhibiting PTP4A3, Jms-053 has been shown to impede cancer cell migration, disrupt spheroid growth, and decrease RhoA activity.[5] These characteristics make Jms-053 a valuable tool for studying the role of PTP4A3 in cell migration and a potential therapeutic candidate for targeting metastatic cancers.

This document provides detailed application notes and protocols for utilizing Jms-053 in cell migration assays, including recommended concentrations, experimental procedures for transwell and wound healing assays, and an overview of the relevant signaling pathways.

Mechanism of Action

Jms-053 functions as a reversible, allosteric inhibitor of PTP4A3. The inhibition of PTP4A3 by Jms-053 has been shown to interfere with key signaling pathways that regulate cell motility. One of the primary downstream effects is the modulation of the RhoA signaling pathway. PTP4A3 is known to promote the activation of RhoA, a small GTPase that plays a critical role in actin cytoskeleton dynamics, stress fiber formation, and cell contraction, all of which are essential for cell migration. By inhibiting PTP4A3, Jms-053 leads to a decrease in active RhoA. Additionally, Jms-053 has been observed to impact the STAT3 and p38 signaling pathways, which are also involved in the regulation of cell migration and invasion.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A chemical genetics approach identifies PTP4A3 as a regulator of colon cancer cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JMS-053 In Vivo Studies in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of JMS-053, a potent and reversible inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), in mouse models of cancer. The protocols and data presented are compiled from published research to guide the design and execution of preclinical studies.

Mechanism of Action

JMS-053 is an allosteric inhibitor of the PTP4A family of phosphatases (PTP4A1, PTP4A2, and PTP4A3), with a particularly high potency for PTP4A3 (IC50 ≈ 18 nM)[1][2]. Overexpression of PTP4A3 is common in many human cancers and is associated with poor prognosis[3]. By inhibiting PTP4A3, JMS-053 interferes with key signaling pathways involved in cancer cell proliferation, migration, and invasion, including the RhoA and STAT3/p38 signaling pathways[1][2].

Below is a diagram illustrating the proposed signaling pathway affected by JMS-053.

Figure 1: Proposed signaling pathway of JMS-053.

In Vivo Dosing and Administration Data

The following table summarizes the quantitative data from in vivo studies of JMS-053 in mouse models.

| Parameter | Study 1: Ovarian Cancer Xenograft | Study 2: Ovarian Cancer Dissemination |

| Mouse Model | Female athymic nude mice with HeyA8-MDR cell xenografts | Mice with SKOV3-TRip2 cell-induced tumor dissemination |

| Drug Dose | 10 mg/kg | 15 mg/kg/day |

| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |

| Vehicle | 10% DMSO, 90% (20% SBE-β-CD in Saline) or 20% 1-methyl-2-pyrrolididone, 25% Kolliphor HS 15, and 55% 1X phosphate buffered saline | 30% Captisol, 40% PEG400, 30% PBS |

| Dosing Schedule | Once daily for 5 consecutive days, followed by a 2-day break, then a 4-day continuous administration | Once at 48 hours and a second time at 96 hours after tumor cell inoculation |

| Efficacy Outcome | Reduced average tumor weight by 45% compared to the control group | Marked decrease in the number of implanted tumors in the peritoneal cavity |

| Tolerability | No significant difference in body weights of the mice in the two treatment groups | Well-tolerated at the administered doses |

| Pharmacokinetics (10 mg/kg, i.p.) | Tmax: 0.5 hours; Cmax: 233.8 ng/mL (0.913 µM); AUC: 4.425 h*µg/mL; Plasma half-life: ~24 hours | Not Reported |

Experimental Protocols

Protocol 1: Ovarian Cancer Xenograft Model

This protocol is based on the methodology used to evaluate the efficacy of JMS-053 in a drug-resistant ovarian cancer xenograft model.

1. Animal Model and Cell Line:

-

Animal: Female athymic nude mice.

-

Cell Line: HeyA8-MDR (multidrug-resistant human ovarian cancer cell line).

2. Tumor Cell Implantation:

-

Subcutaneously inject HeyA8-MDR cells into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size.

3. Preparation of JMS-053 Formulation:

-

Prepare a stock solution of JMS-053 in DMSO.

-

On the day of administration, prepare the final working solution by diluting the stock solution in the vehicle (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)) to a final concentration for a 10 mg/kg dose. Ensure the solution is clear; sonication may be used to aid dissolution.

4. Administration of JMS-053:

-

Administer JMS-053 via intraperitoneal (i.p.) injection.

-

Dosing Schedule: Administer once daily for 5 consecutive days, followed by a 2-day break, and then another 4 consecutive days of administration.

-

The control group should receive the vehicle only, following the same schedule.

5. Monitoring and Endpoint:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor the body weight of the mice to assess toxicity.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.

The following diagram outlines the experimental workflow for the ovarian cancer xenograft model.

References

Application Notes and Protocols for Utilizing JMS-053 in 3D Ovarian Cancer Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JMS-053, a potent and selective inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3), in three-dimensional (3D) ovarian cancer spheroid models. This document outlines the mechanism of action of JMS-053, detailed protocols for experimental application, and expected outcomes based on preclinical research.

Introduction to JMS-053

JMS-053 is a novel, reversible, and cell-active small molecule inhibitor of the PTP4A family of phosphatases, with a particularly high potency for PTP4A3.[1][2] Overexpression of PTP4A3 is a common feature in many human cancers, including ovarian cancer, and is associated with poor patient prognosis.[3][4] This phosphatase plays a crucial role in regulating malignant processes such as tumor cell proliferation, migration, invasion, and angiogenesis.[2] JMS-053 exerts its anti-cancer effects by inhibiting the enzymatic activity of PTP4A3, thereby modulating downstream signaling pathways critical for cancer cell survival and metastasis.

Mechanism of Action

JMS-053 acts as an allosteric inhibitor of PTP4A3. Its inhibitory action disrupts key signaling cascades within cancer cells. Notably, JMS-053 has been shown to interfere with the RhoA and STAT3/p38 signaling pathways. Inhibition of PTP4A3 by JMS-053 leads to a decrease in the activation of RhoA, a small GTPase involved in cell motility and cytoskeletal organization. Furthermore, treatment with JMS-053 results in the downregulation of STAT3 activation, a key transcription factor promoting cancer cell proliferation and survival, while increasing the phosphorylation of SHP-2 phosphatase and p38 kinase.

Caption: Signaling pathway of JMS-053 in ovarian cancer cells.

Application in 3D Ovarian Cancer Spheroid Models

3D spheroid models more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, making them a valuable tool for preclinical drug evaluation. JMS-053 has demonstrated cytotoxicity against human ovarian cancer cells grown as 3D spheroids, highlighting its potential as a therapeutic agent.

Experimental Protocols

The following protocols provide a detailed methodology for the generation of 3D ovarian cancer spheroids and their subsequent treatment with JMS-053.

Protocol 1: Generation of 3D Ovarian Cancer Spheroids (Hanging Drop Method)

This method is suitable for generating uniform spheroids and is adaptable for high-throughput screening.

Materials:

-

Ovarian cancer cell lines (e.g., A2780, OVCAR-3, SKOV-3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Hanging drop spheroid culture plates (e.g., 384-well)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture ovarian cancer cells in standard 2D flasks to ~80% confluency.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL for 2000 cells per 20 µL drop).

-

Dispense 20 µL of the cell suspension into each well of the hanging drop plate.

-

Invert the plate and incubate in a humidified incubator at 37°C with 5% CO2.

-

Spheroids will typically form within 24-72 hours. Monitor spheroid formation daily using a microscope.

Protocol 2: Treatment of 3D Ovarian Cancer Spheroids with JMS-053

Materials:

-

Pre-formed 3D ovarian cancer spheroids

-

JMS-053 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

Procedure:

-

Prepare serial dilutions of JMS-053 in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal dose.

-

Carefully transfer the formed spheroids from the hanging drop plate to an ultra-low attachment plate for treatment.

-

Add the medium containing the different concentrations of JMS-053 to the wells with the spheroids. Include a vehicle control (medium with the same concentration of DMSO used for the highest JMS-053 dose).

-

Incubate the spheroids for the desired treatment duration (e.g., 48-72 hours).

-

Following incubation, the effects of JMS-053 on the spheroids can be assessed using various assays.

Caption: Experimental workflow for JMS-053 treatment of 3D spheroids.